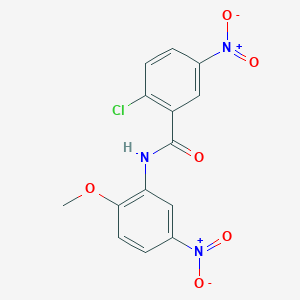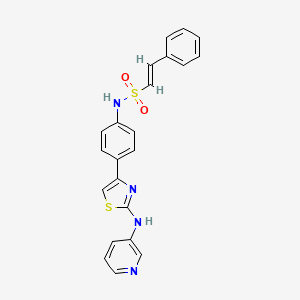![molecular formula C21H21N3O2S B2577488 N-([3,3'-bipyridin]-5-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2177365-48-7](/img/structure/B2577488.png)
N-([3,3'-bipyridin]-5-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its discovery or synthesis .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, reactivity, and stability. These properties can be determined through various experimental techniques .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Properties
Derivatives of tetrahydronaphthalene-sulfonamide have been synthesized and evaluated for their antimicrobial properties against a variety of pathogenic strains, including Gram-positive and Gram-negative bacteria, as well as Candida Albicans. These compounds have shown variable antimicrobial activities, indicating their potential as potent antimicrobial agents. Furthermore, some derivatives have been tested for cytotoxicity, revealing a marked safety profile towards human normal cells, suggesting their potential in anticancer research (Mohamed et al., 2021).
Enzyme Inhibition
Sulfonamide derivatives have been identified as inhibitors of human carbonic anhydrase isozymes, particularly hCA I and hCA II. These enzymes are implicated in various physiological and pathological processes, making their inhibitors valuable for research into diseases such as glaucoma, epilepsy, and cancer. Studies on novel sulfonamide derivatives of aminoindanes and aminotetralins have highlighted their inhibitory effects, showcasing the role these compounds can play in enzyme inhibition research (Akbaba et al., 2014).
Herbicidal Activity
Research into sulfonamide compounds has also extended to the agricultural sector, with studies synthesizing optically active derivatives and testing their herbicidal activity. This work demonstrates the potential for such compounds to contribute to the development of new, more effective herbicides. The stereochemical structure-activity relationship was clarified for these compounds, identifying the (S)-isomers as the active forms, which could lead to innovations in crop protection strategies (Hosokawa et al., 2001).
Binding Studies and Magnetic Anisotropy
Binding studies involving sulfonamide derivatives and bovine serum albumin have used fluorescent probe techniques to measure the binding nature and intensity, providing insights into the interactions between sulfonamides and proteins. This research is crucial for understanding drug-protein interactions and for the development of drug delivery systems (Jun et al., 1971). Additionally, the magnetic anisotropy of cobalt(ii)-sulfonamide complexes has been correlated with coordination geometry, offering valuable information for the field of magnetic materials (Wu et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(5-pyridin-3-ylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-27(26,21-8-7-17-4-1-2-5-18(17)11-21)24-13-16-10-20(15-23-12-16)19-6-3-9-22-14-19/h3,6-12,14-15,24H,1-2,4-5,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGRDBOADGRCEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)phthalazin-1(2H)-one](/img/structure/B2577405.png)

![N-(naphthalen-1-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2577410.png)


![N-(4-methoxybenzyl)-4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide](/img/structure/B2577416.png)
![1-[4-[4-(1,3-Oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2577417.png)
![N-(4-fluorophenyl)-N-{2-[6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2577418.png)
![N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-nitrobenzamide](/img/structure/B2577420.png)
![4-[4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2577421.png)


![N-Ethyl-N-[2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2577427.png)
![1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B2577428.png)